molecular formula C23H21FN2O2 B4569581 N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methylphenyl)-3-methylbenzamide

N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methylphenyl)-3-methylbenzamide

Cat. No.: B4569581
M. Wt: 376.4 g/mol
InChI Key: SDQNWBGBTXBVES-UHFFFAOYSA-N
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Description

N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methylphenyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C23H21FN2O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15870608 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

A study by Terrière et al. (1997) details the radiosynthesis of a ligand with high affinity for 5HT2A receptors, indicating the potential use of fluorophenyl derivatives, including compounds like N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methylphenyl)-3-methylbenzamide, in developing radiotracers for positron emission tomography (PET) or other imaging modalities. The study highlights the methodological advancements in labeling and purifying compounds for selective imaging of receptor sites in the brain, which is crucial for diagnostic and research purposes in neuroscience and pharmacology (Terrière et al., 1997).

Antimicrobial Research

Desai et al. (2013) synthesized new 5-arylidene derivatives containing a fluorine atom at the 4th position of the benzoyl group, leading to compounds with significant antimicrobial activity. This research underscores the role of fluorinated benzamides in developing antimicrobial agents, where the fluorine atom's presence can enhance activity against a range of pathogens. The study provides insights into how structural modifications, such as the introduction of a fluorine atom, can impact the biological activity of benzamides, suggesting a pathway for designing more effective antimicrobial compounds (Desai et al., 2013).

Material Science and Polymer Synthesis

Butt et al. (2005) explored the synthesis and characterization of novel aromatic polyimides using diamines, including derivatives similar to this compound. This work illustrates the application of fluorinated benzamides in creating high-performance materials, focusing on polymers with enhanced solubility and thermal stability. The research contributes to the development of new materials for various industrial applications, from electronics to coatings, where properties such as resistance to heat and solvents are critical (Butt et al., 2005).

Fluorine's Role in Synthetic Chemistry

Groendyke et al. (2016) demonstrated the use of N-fluoro-2-methylbenzamides in iron-catalyzed, amide-directed fluorination of C-H bonds. This study reveals the utility of fluorinated benzamides in synthetic chemistry, particularly in selective C-H bond activation and fluorination reactions. The findings point towards methodologies that could enable the synthesis of highly fluorinated pharmaceuticals and agrochemicals, leveraging the unique reactivity of fluorine for creating compounds with desired biological activities (Groendyke et al., 2016).

Properties

IUPAC Name

N-[5-[[2-(4-fluorophenyl)acetyl]amino]-2-methylphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c1-15-4-3-5-18(12-15)23(28)26-21-14-20(11-6-16(21)2)25-22(27)13-17-7-9-19(24)10-8-17/h3-12,14H,13H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQNWBGBTXBVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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